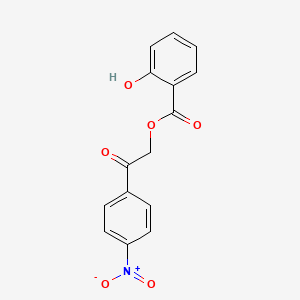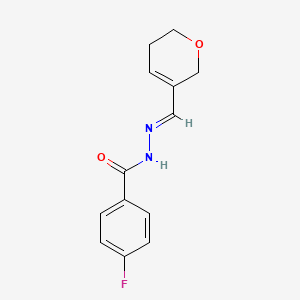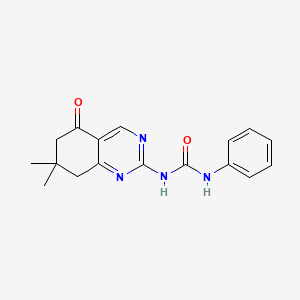
N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide, also known as BMT-54, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BMT-54 belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. Additionally, N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has been found to activate specific receptors in the brain, leading to the release of neurotransmitters that regulate neuronal activity.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide induces apoptosis by activating specific pathways involved in cell death. N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In animal models of neurodegenerative diseases, N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide reduces oxidative stress and inflammation, which are known to contribute to the progression of these diseases.
実験室実験の利点と制限
One advantage of using N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its specificity towards certain signaling pathways and enzymes, which allows for targeted studies. Additionally, N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have low toxicity and good bioavailability, making it a potential candidate for drug development. However, one limitation of using N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its moderate yield and purity, which can affect the reproducibility of results.
将来の方向性
There are several future directions for N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide research. One direction is to further investigate its anti-cancer activity and potential as a chemotherapeutic agent. Another direction is to study its neuroprotective effects in more detail and explore its potential as a treatment for neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis method and improve the yield and purity of the product. Finally, studies can be conducted to investigate the safety and efficacy of N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide in animal models and eventually in clinical trials.
合成法
The synthesis of N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of 3,5-dichloroaniline, 3-methoxybenzaldehyde, and piperazine-1-carbothioamide under specific conditions. The reaction is carried out in the presence of a catalyst and solvent, and the product is purified using column chromatography. The yield of the synthesis is moderate, and the purity of the product is confirmed using spectroscopic techniques.
科学的研究の応用
N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Several studies have shown that N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarbothioamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3OS/c1-24-17-4-2-3-16(12-17)22-5-7-23(8-6-22)18(25)21-15-10-13(19)9-14(20)11-15/h2-4,9-12H,5-8H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXSCQPJXWIVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methoxyphenyl)-4-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5773312.png)
![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)


![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5773347.png)
![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5773360.png)

![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)

![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)
